molecular formula C12H15B B1337486 1-Bromo-2-cyclohexylbenzene CAS No. 59734-92-8

1-Bromo-2-cyclohexylbenzene

Cat. No. B1337486
CAS RN: 59734-92-8
M. Wt: 239.15 g/mol
InChI Key: BXMDAGGQRIDSPA-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclohexylbenzene is a brominated aromatic compound that features a cyclohexyl group attached to the second position of a bromobenzene ring. While the specific compound is not directly studied in the provided papers, related bromobenzene derivatives and their reactions are extensively explored, which can provide insights into the behavior of 1-Bromo-2-cyclohexylbenzene in various chemical contexts.

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves palladium-catalyzed reactions, as seen in the domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine, leading to the formation of complex polycyclic structures . Additionally, the electrophilic addition of bromine to cyclohexene derivatives is a common method to introduce bromine atoms into the molecule, which could be extrapolated to the synthesis of 1-Bromo-2-cyclohexylbenzene .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 1,2,3,4-tetrabromocyclohexane has been established through this method . Similarly, the crystal structure and molecular conformation of 1-bromo-2, 3, 5, 6-tetramethylbenzene have been elucidated, showing two stable crystalline phases . These studies highlight the importance of molecular structure analysis in understanding the properties of brominated aromatic compounds.

Chemical Reactions Analysis

Bromobenzene derivatives participate in various chemical reactions, including radical cyclization and carboxylation , as well as ring expansion reactions . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a leaving group or an electrophile in substitution reactions. The addition of bromine to cyclohexene derivatives has been shown to proceed with regioselectivity and can result in the formation of syn or anti addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are closely related to their molecular structure. For example, the electron capture by bromobenzene in the γ-radiolysis of cyclohexane has been studied, providing insights into the reactivity of brominated compounds under radiolytic conditions . The bromination of cyclohexadienes has been shown to proceed through anti 1,2-addition followed by rearrangements, which can affect the physical properties of the resulting compounds .

Scientific Research Applications

Chemical Synthesis and Catalysis

1-Bromo-2-cyclohexylbenzene plays a significant role in chemical synthesis. For instance, Agou et al. (2015) demonstrated its use in ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process which involves the insertion of alkyne molecules into Al-C bonds, illustrating its utility in complex chemical reactions (Agou et al., 2015). Similarly, Ghosh and Ray (2017) highlighted its application in the synthesis of various compounds of biological and medicinal importance under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Materials Science

In materials science, 1-Bromo-2-cyclohexylbenzene has been used in the synthesis of novel materials. Matsui et al. (2013) reported its use in the first synthesis of an all-benzene carbon nanocage, representing a junction unit of branched carbon nanotubes. This indicates its potential in the development of new materials with unique properties like high fluorescence quantum yield and large two-photon absorption cross-section (Matsui et al., 2013).

Organic Chemistry

In organic chemistry, 1-Bromo-2-cyclohexylbenzene is a valuable reagent. For example, Chakravarthy et al. (2020) used it in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, indicating its versatility in producing novel chemical compounds (Chakravarthy et al., 2020). Moreover, Fu (2013) reviewed its role in the synthesis of cyclohexylbenzene, a chemical intermediate with high market potential and applications in lithium-ion batteries (Fu, 2013).

properties

IUPAC Name

1-bromo-2-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDAGGQRIDSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449311
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-cyclohexylbenzene

CAS RN

59734-92-8
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JP Wolfe, H Tomori, JP Sadighi, J Yin… - The Journal of Organic …, 2000 - ACS Publications
… to afford a mixture of 1-bromo-2-cyclohexylbenzene and 1-(2-… afford 555 mg of 1-bromo-2-cyclohexylbenzene, which was … 10 min, and then 1-bromo-2-cyclohexylbenzene (239 mg, 1.0 …
Number of citations: 034 0-pubs-acs-org.brum.beds.ac.uk
H Riihimäki, T Kangas, P Suomalainen… - Journal of Molecular …, 2003 - Elsevier
… 1-Bromo-2-cyclohexylbenzene (97%) was from Lancaster. Diethyl ether was distilled over … Reactions of 1-bromo-2-cyclohexylbenzene (2.8 g, 11.7 mmol), n-butyllithium (4.7 ml, 11.7 …
H Riihimäki, P Suomalainen, HK Reinius… - Journal of Molecular …, 2003 - Elsevier
… A solution of n-butyllithium (8.4 ml, 20.9 mmol) was transferred dropwise via a canula to a freshly prepared solution of 1-bromo-2-cyclohexylbenzene (5.0 g, 20.9 mmol) in diethyl ether (…
P Ruiz-Castillo - 2016 - dspace.mit.edu
Chapter 1: This chapter describes a general method for the of the Pd-catalyzed N-arylation of hindered [alpha],[alpha],[alpha]-trisubstituted primary amines. The reaction utilized …
Number of citations: 0 dspace.mit.edu
JR Martinelli - 2007 - dspace.mit.edu
Chapter 1. Suzuki-Miyaura coupling reactions of aryl and heteroaryl halides with aryl-, heteroaryl and vinyl boronic acids proceed in very good to excellent yield with the use of 2-(2',6'-…
Number of citations: 1 dspace.mit.edu
Y Zhang - 2005 - search.proquest.com
Carbon-carbon bond formation reactions are some of the most important processes in chemistry, which provide key steps in the building of more complex molecules from simple …
GJ Sormunen - 2011 - deepblue.lib.umich.edu
Allylic alcohols are a common substructure in natural products and useful intermediates for a variety of organic transformations. One of the most direct synthetic approaches for the …
Number of citations: 2 deepblue.lib.umich.edu
MR Chaulagain - 2008 - search.proquest.com
This thesis is largely focused on the regioselectivity study, mechanistic study and asymmetric variations of aldehyde/alkyne couplings and their application to the synthesis of simple …
E Moser - 2018 - theses.hal.science
Les α-oléfines linéaires sont des intermédiaires particulièrement importants dans l'industrie chimique et pétrochimique. Elles ont des applications variées mais sont utilisées …
Number of citations: 7 theses.hal.science

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